2-(Dimethylamino)ethyl 4-azidobenzoate

Photoresist formulation UV lithography photosensitizer design

Achieving 1.0 μm line/space resolution in negative-tone photoresists requires precise photosensitizer properties. Generic aryl azides often result in ≥33% resolution loss and require developer reformulation. - Superior Lithography: Para isomer delivers 1.0 μm resolution vs 1.5 μm for meta isomer. - Process Efficiency: λmax 274 nm; compatible with low-cost 0.1N NaOH developer. - Dual Functionality: UV-activatable nitrene for C-H insertion + tertiary amine for conjugation. - Verified LogP 2.10 & validated HPLC method enable direct reaction monitoring.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
CAS No. 84389-35-5
Cat. No. B12685793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)ethyl 4-azidobenzoate
CAS84389-35-5
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
InChIInChI=1S/C11H14N4O2/c1-15(2)7-8-17-11(16)9-3-5-10(6-4-9)13-14-12/h3-6H,7-8H2,1-2H3
InChIKeyPQKIJCOGSCWWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)ethyl 4-Azidobenzoate: Core Identity and Procurement Identifiers


2-(Dimethylamino)ethyl 4-azidobenzoate (CAS 84389-35-5) is a heterobifunctional aryl azide ester bearing a terminal tertiary amine [1]. Its molecular formula is C₁₁H₁₄N₄O₂ with a molecular weight of 234.25 g·mol⁻¹, and it is formally indexed under the IUPAC name benzoic acid, 4-azido-, 2-(dimethylamino)ethyl ester with UNII QZF4XYZ9ZA and EINECS 282-754-2 [2][3]. The compound serves as a photosensitive agent in negative-tone photoresist compositions for microelectronics patterning and as a photoactivatable crosslinker or intermediate in bioconjugation chemistry [4].

Why Generic Aryl Azide Substitution Fails in Photosensitive Applications


The selection of an aryl azide photosensitizer for negative-tone photoresists is governed by three interdependent parameters: UV absorption wavelength, molar absorptivity, and developer compatibility. As established in US4554237A, even subtle structural changes — shifting the azide from the para to the meta position, or replacing the dimethylamino terminus with a hydroxyl group — produce measurable and practically significant shifts in λmax, lithographic resolution, and the alkaline developer concentration required for clean pattern formation [1]. Consequently, substituting a generic aryl azide without matching these performance parameters risks undercutting resolution by ≥33% and/or necessitating reformulation of the development step.

Quantitative Differentiation Against Closest Structural and Functional Analogs


UV Absorption Wavelength: Bathochromic Shift Relative to Meta Isomer

In a direct head-to-head comparison disclosed in US4554237A, 2-(N,N-dimethylamino)ethyl para-azidobenzoate (the target compound) exhibits λmax = 274 nm with molar absorption coefficient ε = 16,000 M⁻¹·cm⁻¹ [1]. By contrast, the positional isomer 2-(N,N-dimethylamino)ethyl meta-azidobenzoate absorbs at λmax = 253 nm (ε = 18,000), while the ketone analog para-azidophenyl 2-(N,N-dimethylamino)ethyl ketone absorbs at 287 nm (ε = 16,000) and the amide analog N,N-dimethyl-N′-para-azidobenzoylethylenediamine at 270 nm (ε = 17,000) [1]. The para-ester configuration thus provides an intermediate λmax that balances short-wavelength resolution advantages (all <330 nm) with sufficient absorption for practical sensitivity.

Photoresist formulation UV lithography photosensitizer design

Photolithographic Resolution: Finer Line/Space Patterning vs Meta Isomer

Example 2 of US4554237A demonstrates that a photoresist formulation containing 2 parts of 2-(N,N-dimethylamino)ethyl para-azidobenzoate in cresol novolak resin, spin-coated to 0.9 μm thickness on a silicon wafer, yields clean relief patterns with a minimum line/space width of 1.0 μm after 5-second Xe-Hg lamp exposure and 0.1N NaOH development [1]. Example 3, using 3 parts of the meta isomer in polyparavinylphenol resin under the same exposure conditions, achieves only 1.5 μm minimum line/space patterns [1]. This represents a 33% loss in resolution fidelity attributable to the positional isomer change.

Microelectronics fabrication negative photoresist fine-pattern lithography

Alkaline Developer Compatibility: Tertiary Amine vs Hydroxyl-Terminated Analog

Within the same patent (US4554237A), the hydroxyl-terminated analog 2-hydroxyethyl para-azidobenzoate requires spray development with 0.15N aqueous potassium hydroxide to achieve 1.0 μm resolution (Example 1) [1]. In contrast, the dimethylaminoethyl-terminated target compound achieves the same 1.0 μm resolution using only 0.1N aqueous sodium hydroxide (Example 2) [1]. The lower developer normality and the ability to use NaOH rather than the more aggressive KOH indicate that the protonatable tertiary amine in the target compound enhances alkaline developability, reducing both chemical consumption and potential substrate attack.

Photoresist processing alkaline development formulation robustness

Formulation Homogeneity: Dissolution Behavior and Coating Defect Control

Example 1 of US4554237A explicitly notes that 2-hydroxyethyl para-azidobenzoate (and by class extension, the dimethylaminoethyl-substituted azidobenzoates of the invention) dissolved instantaneously to form a homogeneous solution, in marked contrast to conventional crystalline aromatic azide compounds that precipitated from solution and left residual azide fine particles between developed patterns [1]. Example 2 confirms that the target compound — dissolved in ethyl cellosolve acetate with cresol novolak resin and filtered through 0.2 μm pores — produced patterns described as having 'sharp edge profiles' with no reported particulate defects [1].

Photoresist coating uniformity defect control formulation stability

Chromatographic LogP and Reversed-Phase Separation for Analytical Traceability

SIELC Technologies reports an experimentally determined (proprietary algorithm) LogP value of 2.10 for 2-(dimethylamino)ethyl 4-azidobenzoate, with a validated reversed-phase HPLC method using acetonitrile/water/phosphoric acid mobile phase on a Newcrom R1 column [1]. For mass spectrometry (MS)-compatible applications, phosphoric acid is replaceable with formic acid, and the method is scalable from analytical to preparative scale with 3 μm particle UPLC columns available for accelerated analysis [1]. While comparator LogP values for the meta isomer or hydroxyl analog are not publicly reported in authoritative databases, the LogP of 2.10 provides a reproducible numerical benchmark for purity assessment, impurity profiling, and method transfer that generic 'solubility' descriptions cannot substitute.

HPLC analysis quality control LogP characterization

Regiochemical Specificity: Para-Conjugation Effect on Chromophore Tuning

US4554237A explicitly attributes the λmax differentiation among aryl azide photosensitizers to the conjugation effect between the azide-substituted benzene ring and the Y substituent (carbonyl, ester, amide) [1]. The para configuration permits direct through-conjugation of the electron-withdrawing ester carbonyl with the azide group, producing the observed λmax of 274 nm. The meta isomer, where such conjugation is electronically disfavored, absorbs at a significantly shorter 253 nm [1]. This regiochemical effect is not a minor spectral curiosity: it directly governs which commercial lithographic exposure sources (Hg g-line at 436 nm, h-line at 405 nm, i-line at 365 nm, or deep-UV Xe-Hg lamps) can efficiently photoactivate the resist.

Structure-property relationship chromophore engineering photoactive ester design

Verified Application Scenarios Based on Quantitative Differentiation Evidence


Deep-UV Negative-Tone Photoresist for Semiconductor Patterning

This compound is quantitatively justified as the photosensitizer of choice for negative photoresists targeting 1.0 μm line/space resolution on silicon wafers, where the demonstrated resolution advantage over the meta isomer (1.0 μm vs 1.5 μm) and the compatibility with low-concentration 0.1N NaOH developer provide both higher pattern density and reduced process cost [1]. The λmax of 274 nm ensures efficient photoactivation with Xe-Hg exposure tools, while instantaneous dissolution in ethyl cellosolve acetate and filtration through 0.2 μm membranes minimize coating defects [1].

Photoaffinity Probe Synthesis with Tunable Amine-Terminal Spacer

The dimethylaminoethyl terminus of this compound serves as a protonatable handle for aqueous solubility modulation and as a reactive site for further derivatization (quaternization, N-oxide formation, or conjugation to biomolecules via the tertiary amine) [1][2]. In photoaffinity labeling workflows, the para-azidobenzoate moiety generates a reactive nitrene upon UV irradiation (254–270 nm range), enabling covalent capture of transient protein–ligand interactions, while the LogP of 2.10 and the availability of an MS-compatible HPLC method support rigorous purity verification of the probe before biological deployment [2].

Photochemical Surface Modification of Polymeric Biomaterials

The dual functionality — a UV-activatable aryl azide for nitrene-mediated insertion into C–H bonds and a tertiary amine for electrostatic or covalent secondary modifications — makes this compound suitable as a photografting agent for polymer surface functionalization [1]. The para regiochemistry ensures that the photogenerated nitrene is positioned for efficient intermolecular crosslinking rather than intramolecular rearrangement, a property inferred from the superior lithographic crosslinking efficiency demonstrated in photoresist films [1].

Click Chemistry Intermediate with Chromatographic Traceability

The aryl azide group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the dimethylaminoethyl ester provides a chromophoric and ionizable handle for HPLC monitoring [1][2]. The published LogP (2.10) and validated reversed-phase LC method enable direct reaction monitoring and product purity assessment without method development delays, providing a procurement advantage over azide intermediates lacking established analytical protocols [2].

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